molecular formula C14H16N4O3 B2626046 4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid CAS No. 1322604-95-4

4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid

Cat. No. B2626046
CAS RN: 1322604-95-4
M. Wt: 288.307
InChI Key: IQVHXDXTUFGJTA-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains a [1,2,4]triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives can be quite diverse, depending on the specific substituents present on the molecule . Without more specific information, it’s difficult to provide a detailed chemical reactions analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can vary widely, depending on their specific structure . Some general properties of these types of compounds include a melting point of 230-235 °C and a molecular weight of 135.12 .

Scientific Research Applications

Synthesis and Biological Assessment

  • Synthesis Techniques : A study by Karpina et al. (2019) developed a method for synthesizing novel compounds, including [1,2,4]triazolo[4,3-a]pyridine derivatives. This synthesis starts from commercially available carboxylic acids and involves several steps including amidoximes formation, hydrazinolysis, ester formation, and amide formations (Karpina et al., 2019).

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : Syrota et al. (2020) describe an efficient method for synthesizing carboannulated and functionalized [1,2,3]triazolo[4,5-b]pyridines, indicating a versatile approach for the construction of complex heterocyclic structures (Syrota et al., 2020).
  • Electrochemical Properties : Tan et al. (2007) synthesized 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines and studied their electrochemical properties, demonstrating high ionization potentials and good affinity (Tan et al., 2007).

Biological Activities

  • Antimicrobial Applications : Research by Prakash et al. (2011) focuses on the antimicrobial activities of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, showing significant potential as antimicrobial agents (Prakash et al., 2011).
  • Synthesis and Biological Activity : Patel and Patel (2015) discuss the synthesis of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their antibacterial activities, indicating their potential utility in combating bacterial infections (Patel & Patel, 2015).

Structural and Spectroscopic Analysis

  • X-ray Structure Analysis : A study by El-Kurdi et al. (2021) utilized X-ray diffraction to characterize triazolopyridines, providing detailed insight into their molecular structure (El-Kurdi et al., 2021).
  • Spectroscopic Characterization : Xiao et al. (2014) synthesized pyridine derivatives and characterized them using NMR and IR spectroscopy, contributing to the understanding of their chemical properties (Xiao et al., 2014).

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[4,3-a]pyridine derivatives can vary widely, depending on their specific structure. Some general hazards include eye irritation, skin irritation, and respiratory system irritation .

Future Directions

The future directions for research on [1,2,4]triazolo[4,3-a]pyridine derivatives could involve the design and synthesis of new derivatives with improved biological activity, the exploration of new synthetic methods, and the investigation of their mechanisms of action .

properties

IUPAC Name

4-oxo-4-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-12(6-7-13(20)21)17-9-3-4-10(17)14-16-15-11-5-1-2-8-18(11)14/h1-2,5,8,10H,3-4,6-7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVHXDXTUFGJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)O)C2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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